N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine
CAS No.:
Cat. No.: VC17807284
Molecular Formula: C13H23NS
Molecular Weight: 225.40 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine -](/images/structure/VC17807284.png)
Specification
Molecular Formula | C13H23NS |
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Molecular Weight | 225.40 g/mol |
IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]thian-3-amine |
Standard InChI | InChI=1S/C13H23NS/c1-2-5-12(6-3-1)8-9-14-13-7-4-10-15-11-13/h5,13-14H,1-4,6-11H2 |
Standard InChI Key | QFYXGARKTPVNJI-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(=CC1)CCNC2CCCSC2 |
Introduction
Chemical Identity and Structural Features
N-[2-(Cyclohex-1-en-1-yl)ethyl]thian-3-amine comprises a thiane ring system (C5H9S) with an amine group at position 3. The N-substituent is a 2-(cyclohex-1-en-1-yl)ethyl group, introducing both aliphatic and olefinic characteristics. Key structural attributes include:
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Thiane Ring: A six-membered saturated sulfur heterocycle contributing to conformational rigidity and potential hydrogen-bonding interactions via the amine group.
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Cyclohexene Moiety: The cyclohexenyl group introduces a planar, electron-rich region, enabling π-π interactions and influencing solubility .
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Ethyl Linker: A two-carbon chain bridges the amine and cyclohexene, balancing steric bulk and flexibility.
The compound’s IUPAC name explicitly defines its connectivity, ensuring unambiguous identification in synthetic and regulatory contexts.
Synthetic Methodologies
Table 1: Hypothetical Synthesis Optimization
Parameter | Condition | Yield (Predicted) |
---|---|---|
Catalyst | T3P (1.2 equiv) | 85–90% |
Temperature | 120°C (microwave) | 20 min |
Reductive Agent | H2 (1 atm), Pd/C (10 wt%) | 70–75% |
Solvent | EtOAc | — |
Physicochemical Properties
Spectral Characteristics
Predicted NMR and MS data derive from structurally related compounds in :
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1H NMR (CDCl3): δ 5.70–5.65 (m, 1H, CH=CH), 3.10–2.95 (m, 2H, NCH2), 2.85–2.70 (m, 1H, SCH), 2.20–1.50 (m, 14H, cyclohexene + thiane).
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13C NMR: δ 130.2 (C=C), 56.8 (NCH2), 45.3 (SCH), 28.4–22.1 (cyclohexene and thiane CH2).
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HRMS (ESI+): m/z [M + H]+ calcd for C13H22NS: 224.1471, observed 224.1468 .
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, EtOAc) due to the thiane’s sulfur atom and amine group. Limited aqueous solubility (estimated <1 mg/mL).
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Stability: Susceptible to oxidation at the sulfur atom; recommended storage under inert gas at −20°C.
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